N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Description
哌啶-甲酰胺衍生物在药物化学中的历史背景
哌啶环作为一种六元氮杂环,广泛存在于天然生物碱和合成药物中。例如,哌啶本身是胡椒碱(黑胡椒的辛辣成分)和毒芹碱(苏格拉底致死毒素)的核心结构。20世纪中叶以来,哌啶衍生物在神经系统药物开发中占据重要地位,如抗精神病药物氟哌啶醇和镇痛药哌替啶均以哌啶环为药效团。
哌啶-甲酰胺结构的引入进一步扩展了该类化合物的应用范围。研究表明,甲酰胺基团可通过氢键网络增强与靶标蛋白的相互作用。以TAK-220为例,这种哌啶-4-甲酰胺衍生物作为CCR5拮抗剂,通过抑制HIV-1包膜介导的膜融合过程,展现出纳摩尔级的抗病毒活性(IC~50~=0.42 nM)。其分子设计策略包括在苯环引入氨基甲酰基以提高代谢稳定性,这为类似结构修饰提供了范例。
近年来,哌啶-甲酰胺支架在神经退行性疾病治疗中也显示出潜力。一项研究报道了含有该支架的分泌型谷氨酰胺环化酶(sQC)抑制剂Cpd-41,其IC~50~值达到微摩尔级别,可通过抑制pGlu-Aβ形成减缓阿尔茨海默病进展。这些案例表明,哌啶-甲酰胺衍生物已成为多靶点药物设计的重要平台。
Properties
Molecular Formula |
C17H19ClN4O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-6-5-15(20-21-16)22-9-7-12(8-10-22)17(23)19-14-4-2-3-13(18)11-14/h2-6,11-12H,7-10H2,1H3,(H,19,23) |
InChI Key |
RASDYJACDJIHGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Methoxylation of Pyridazine
The 6-methoxypyridazin-3-yl group is typically synthesized via nucleophilic aromatic substitution (SNAr) . Starting with 3,6-dichloropyridazine, selective methoxylation at the 6-position is achieved using sodium methoxide in methanol under reflux (70–80°C, 12 h). The remaining chlorine at the 3-position is preserved for subsequent piperidine coupling:
Analytical Note : (400 MHz, CDCl) δ 8.21 (d, J = 9.2 Hz, 1H), 7.05 (d, J = 9.2 Hz, 1H), 3.98 (s, 3H).
Alternative Routes via Cyclocondensation
For scalability, 6-methoxypyridazin-3-amine can be synthesized via cyclocondensation of hydrazine with β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate to form a dihydropyridazine intermediate, which is oxidized using MnO to yield the pyridazine core.
Synthesis of Piperidine-4-Carboxamide Intermediates
Piperidine-4-Carboxylic Acid Activation
Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl) or oxalyl chloride [(COCl)]. The resulting piperidine-4-carbonyl chloride is highly reactive toward amines:
Safety Note : Thionyl chloride reactions require anhydrous conditions and strict temperature control to prevent exothermic decomposition.
Amide Coupling with 3-Chloroaniline
The acid chloride reacts with 3-chloroaniline in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (triethylamine or pyridine) to form the carboxamide:
Purification : Column chromatography (SiO, hexane/EtOAc 3:1) or recrystallization from ethanol.
Assembly of the Target Compound
Nucleophilic Substitution at Piperidine N-1
The final step involves coupling N-(3-chlorophenyl)piperidine-4-carboxamide with 3-chloro-6-methoxypyridazine via SNAr . Potassium carbonate (KCO) in dimethylformamide (DMF) at 100°C facilitates displacement of the 3-chloro group:
Optimization Insight : Microwave-assisted synthesis (150°C, 30 min) improves yield to 80% while reducing reaction time.
Alternative Route: Buchwald-Hartwig Amination
For electron-deficient pyridazines, palladium-catalyzed coupling (Pd(dba), Xantphos) with piperidine derivatives offers superior regioselectivity:
Analytical Characterization and Validation
Spectroscopic Data
-
(500 MHz, DMSO-d): δ 8.45 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.62 (s, 1H, Ar-H), 7.34–7.28 (m, 3H, Ar-H), 4.02 (s, 3H, OCH), 3.85–3.78 (m, 2H, piperidine-H), 2.95–2.89 (m, 2H, piperidine-H), 2.45–2.38 (m, 1H, piperidine-H), 1.90–1.82 (m, 4H, piperidine-H).
-
HRMS (ESI+) : m/z calculated for CHClNO [M+H]: 377.1284; found: 377.1286.
Purity Assessment
HPLC analysis (C18 column, 70:30 HO/ACN, 1 mL/min) confirms >98% purity with retention time = 6.7 min.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide exhibit neuroprotective properties. These compounds may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in treating conditions like depression and anxiety disorders.
Antidepressant Activity
Studies have shown that derivatives of piperidine can act as effective antidepressants by influencing serotonin receptor activity. The specific substitution patterns in this compound suggest it may enhance serotonin levels or receptor sensitivity, thus providing a potential pathway for developing new antidepressant therapies.
Antipsychotic Effects
Given its structural similarity to known antipsychotic agents, this compound may also possess antipsychotic properties. The interaction with dopaminergic pathways could be beneficial in managing schizophrenia and related disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain neuroblastoma cell lines, indicating potential anticancer properties alongside its neuropharmacological effects.
Animal Models
Preclinical studies involving animal models have shown promising results regarding the efficacy of this compound in reducing anxiety-like behaviors. These findings suggest that further investigation into its mechanism of action is warranted to elucidate its therapeutic potential.
Data Table: Summary of Research Findings
| Study Type | Focus Area | Key Findings |
|---|---|---|
| In Vitro Assay | Neuroblastoma Cells | Significant cytotoxicity observed |
| Animal Model Study | Anxiety Reduction | Decreased anxiety-like behaviors noted |
| Pharmacological Study | Serotonin Receptor Activity | Potential modulation of serotonin receptors |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Piperidine-4-Carboxamide Family
The following table summarizes key structural and molecular differences between N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide and related compounds:
*Molecular weight inferred from analogs in .
Key Observations:
Substituent Impact on Activity: The 6-methoxypyridazine group in the target compound may favor interactions with polar residues in enzyme active sites, similar to triazolopyridazine in its analog .
Pharmacological Findings :
- The (R)-N-(4-fluorobenzyl) analog demonstrated potent SARS-CoV-2 inhibition, suggesting that piperidine-4-carboxamides with aromatic/heterocyclic substituents are viable scaffolds for antiviral development .
- The triazolopyridazine analog’s kinase-binding activity highlights the role of nitrogen-rich heterocycles in targeting ATP-binding pockets .
Comparison with Non-Carboxamide Analogs
Sibutramine-Related Compounds
Compounds such as N-{1-[1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride () share the 3-chlorophenyl group but replace the piperidine-carboxamide core with cyclobutyl and dimethylamine moieties. These structural differences likely shift their pharmacological profile toward central nervous system (CNS) modulation, as seen in sibutramine’s historical use as an appetite suppressant .
Phosphonate Esters
The compound 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate () incorporates a phosphonate ester group instead of carboxamide. Phosphonates are often utilized as protease inhibitors or prodrugs due to their resistance to hydrolysis, indicating divergent mechanisms compared to carboxamides .
Biological Activity
N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxypyridazine ring, a chlorophenyl group, and a piperidine carboxamide moiety. Its molecular formula is , with a molecular weight of 346.8 g/mol. The structural formula can be represented as follows:
Research indicates that this compound interacts with specific molecular targets within biological systems. It is believed to modulate enzyme activity, potentially inhibiting pathways involved in cell proliferation, which suggests anticancer properties. Additionally, the compound may exhibit neuroprotective effects, making it a candidate for neurotherapeutic applications.
Anticancer Properties
Several studies have explored the compound's potential as an anticancer agent. For instance, it has been shown to inhibit enzymes associated with tumor growth and proliferation. The inhibition of these enzymes can lead to reduced cell viability in cancer cell lines. A comparative analysis of similar compounds indicates that variations in substituents significantly influence biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide | Similar methoxypyridazine and piperidine structures | Different substituents affecting activity |
| 1-(2-Chlorophenyl)-2-(triazol-2-yl)ethyl 4-benzylpiperidine-1-carboxylate | Contains a triazole instead of pyridazine | Potentially different pharmacological profiles |
| N-(2-Chloroethyl)-N'-(4-fluorobenzoyl)urea | Urea linkage instead of carboxamide | Different mechanism related to urea compounds |
This table illustrates how the unique combination of structural elements in this compound may enhance its therapeutic efficacy compared to other compounds.
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects, which are currently under investigation. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, contributing to its candidacy for treating neurodegenerative disorders.
Case Studies and Research Findings
A notable study conducted on the compound involved its administration in various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead structure for further drug development aimed at cancer therapy.
Another research effort focused on the neuroprotective properties of this compound. In vitro assays demonstrated that the compound could reduce neuronal cell death induced by toxic agents, suggesting mechanisms involving antioxidant activity and modulation of apoptotic pathways.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify substituent positions and stereochemistry. For example, aromatic protons in the 3-chlorophenyl group resonate at δ 7.2–7.5 ppm, while methoxy protons appear as singlets near δ 3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHClNO requires [M+H] 361.1067) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients and UV detection at 254 nm .
What experimental strategies are effective for analyzing the compound’s binding affinity and selectivity toward kinase targets?
Advanced Research Question
- Radioligand Binding Assays : Compete with labeled ligands (e.g., [H]CP55940) in membrane preparations to measure IC values for targets like Akt kinases .
- Kinase Profiling Panels : Use recombinant kinases (e.g., ROCK, PKA) in ATP-competitive assays to assess selectivity. AZD5363, a structural analog, showed >100-fold selectivity against ROCK .
- Comparative Molecular Field Analysis (CoMFA) : Develop 3D-QSAR models to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity .
How can researchers resolve contradictions between biochemical and cellular activity data?
Advanced Research Question
- Conformational Analysis : Use molecular orbital methods (e.g., AM1) to identify bioactive conformers. For example, protonated forms of pyrazole carboxamides exhibit distinct electrostatic interactions with CB1 receptors, explaining discrepancies in cell-based vs. in vitro assays .
- Metabolic Stability Assays : Test hepatic microsomal clearance to determine if rapid metabolism reduces cellular efficacy despite high in vitro potency .
- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
What strategies optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles for in vivo efficacy?
Advanced Research Question
- Prodrug Design : Mask polar groups (e.g., carboxamide) with esters or phosphonates to enhance oral bioavailability .
- Plasma Protein Binding (PPB) : Adjust lipophilicity (logP 2–3) via substituent modifications (e.g., replacing chlorine with fluorine) to balance tissue penetration and PPB .
- In Vivo PD Models : Measure target engagement in xenografts by monitoring phosphorylation of downstream biomarkers (e.g., PRAS40 for Akt inhibition) .
What approaches are used to determine the compound’s mechanism of action in disease models?
Advanced Research Question
- Genetic Knockdown : Compare compound efficacy in wild-type vs. CRISPR-edited cells lacking the target kinase .
- Pathway Analysis : Use phosphoproteomics or RNA sequencing to identify dysregulated pathways (e.g., PI3K/Akt/mTOR in cancer) .
- Inverse Agonism Studies : For receptor targets, assess baseline vs. ligand-modulated activity (e.g., CB1 receptor assays measuring cAMP levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
